Cas no 497927-06-7 (2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)

2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one is a specialized organic compound featuring a 1,3,4-oxadiazole core linked to a morpholine moiety via a sulfanyl-ethanone bridge. Its structural design confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for bioactive molecule development. The presence of the oxadiazole ring enhances stability and may contribute to binding interactions in biological systems, while the morpholine group improves solubility and pharmacokinetic properties. This compound is of interest for applications in drug discovery, where its hybrid structure could serve as a precursor for inhibitors or modulators targeting enzymes or receptors. Suitable for controlled experimental use in synthetic and pharmacological studies.
2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one structure
497927-06-7 structure
Product Name:2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one
CAS No:497927-06-7
MF:C15H17N3O3S
MW:319.37878203392
CID:6494549
Update Time:2025-05-24

2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one
    • 1-morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one
    • 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
    • Ethanone, 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)-
    • Inchi: 1S/C15H17N3O3S/c1-11-2-4-12(5-3-11)14-16-17-15(21-14)22-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
    • InChI Key: KWVFUGFGMQEPKG-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCOCC1)CSC1=NN=C(C2=CC=C(C)C=C2)O1

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 530.6±60.0 °C(Predicted)
  • pka: -1.30±0.20(Predicted)

2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one Pricemore >>

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F0594-0083-2μmol
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2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one Related Literature

Additional information on 2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one

Recent Advances in the Study of 2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one (CAS: 497927-06-7)

The compound 2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one (CAS: 497927-06-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of tyrosine kinases, particularly those involved in cancer cell proliferation. The morpholine and oxadiazole moieties were found to be critical for binding affinity, as confirmed by X-ray crystallography studies.

In addition to its kinase inhibitory properties, research has also explored the compound's potential as an anti-inflammatory agent. A preclinical study conducted in 2024 revealed that 2-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one significantly reduced pro-inflammatory cytokine production in macrophage cells, suggesting potential applications in treating chronic inflammatory diseases. The mechanism appears to involve modulation of the NF-κB signaling pathway.

The compound's pharmacokinetic properties have also been investigated in recent animal studies. Researchers reported favorable oral bioavailability and tissue distribution profiles, with particularly high concentrations observed in liver and tumor tissues. These findings, published in the European Journal of Pharmaceutical Sciences, support further development of this compound as a potential therapeutic agent.

Structural-activity relationship (SAR) studies have been instrumental in optimizing the compound's properties. Modifications to the 4-methylphenyl group have shown significant impacts on both potency and selectivity, while variations in the morpholine moiety affect metabolic stability. These insights are guiding the design of next-generation derivatives with improved therapeutic indices.

Looking forward, several research groups have initiated clinical candidate selection programs based on this chemical scaffold. The compound's versatility and demonstrated biological activities across multiple therapeutic areas make it a valuable starting point for drug discovery efforts. Future research directions include exploring its potential in combination therapies and investigating its effects on emerging molecular targets.

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